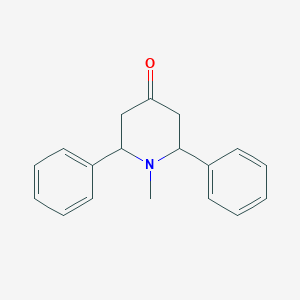

1-Methyl-2,6-diphenylpiperidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 132833. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

39653-65-1 |

|---|---|

Formule moléculaire |

C18H19NO |

Poids moléculaire |

265.3 g/mol |

Nom IUPAC |

1-methyl-2,6-diphenylpiperidin-4-one |

InChI |

InChI=1S/C18H19NO/c1-19-17(14-8-4-2-5-9-14)12-16(20)13-18(19)15-10-6-3-7-11-15/h2-11,17-18H,12-13H2,1H3 |

Clé InChI |

UICNNPDZLGFJRO-UHFFFAOYSA-N |

SMILES |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

SMILES canonique |

CN1C(CC(=O)CC1C2=CC=CC=C2)C3=CC=CC=C3 |

Autres numéros CAS |

39653-65-1 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Synthesis and Chemical Properties

The synthesis of 1-Methyl-2,6-diphenylpiperidin-4-one typically involves the reaction of aromatic aldehydes with acetone in the presence of ammonium acetate. This method has been optimized to yield high purity and efficiency, making it suitable for further biological evaluations .

Antimicrobial Activity

This compound and its derivatives have demonstrated notable antimicrobial properties. Research indicates that these compounds exhibit activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, a study reported the synthesis of 1-methyl-2,6-diarylpiperidin-4-ones using montmorillonite K-10 as a catalyst, which showed promising antimicrobial activity .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 25 μg/mL |

| S. aureus | 30 μg/mL | |

| C. albicans | 20 μg/mL |

Anticancer Applications

The anticancer potential of this compound has been extensively studied. Recent investigations revealed that derivatives of this compound can inhibit the growth of various cancer cell lines, including multiple myeloma and acute myeloid leukemia cells. A series of synthesized compounds showed significant cytotoxic effects with IC50 values indicating effective concentration ranges for treatment .

Table 2: Anticancer Efficacy of Piperidin Derivatives

| Compound | Cancer Cell Line | IC50 (μM) |

|---|---|---|

| Compound I | H929 (Multiple Myeloma) | 5.0 |

| Compound II | MV-4-11 (Acute Myeloid Leukemia) | 3.5 |

| Compound III | SNK1 (NK Lymphoma) | 7.0 |

In particular, compounds II and V were noted for their ability to induce apoptosis through upregulation of p53 and Bax proteins . These findings suggest that targeting the proteasome pathway could be an effective strategy in cancer therapy.

Analgesic and CNS Activities

Beyond antimicrobial and anticancer applications, piperidone derivatives have also been reported to possess analgesic properties. The mechanism is thought to involve modulation of central nervous system pathways, which can alleviate pain sensations .

Table 3: Analgesic Activity of Piperidin Derivatives

| Compound | Pain Model | Efficacy (Compared to Control) |

|---|---|---|

| This compound | Hot Plate Test | Significant reduction in latency |

| Formalin Test | Reduced paw licking time |

Analyse Des Réactions Chimiques

Oximation and Oxime Functionalization

The carbonyl group undergoes oximation to form oxime derivatives, which are precursors for further functionalization:

Mechanistic Insight :

-

Oximation proceeds via nucleophilic attack of hydroxylamine on the carbonyl carbon, forming an oxime intermediate ( ).

-

Acylation involves esterification of the oxime hydroxyl group with acyl chlorides ( ).

Oxidation Reactions

The oxime derivatives are oxidized by agents like pyridinium fluorochromate (PFC) to regenerate the ketone.

Kinetic Data for PFC-Mediated Oxidation :

| Oxime Substituent | Rate Constant (k × 10 s) | Activation Energy (E, kJ/mol) | ΔS (J/K·mol) | Reference |

|---|---|---|---|---|

| 1-MePPO (unsubstituted) | 22.50 | 24.18 | -234.00 | |

| 1,3-diMePPO | 18.46 | 60.47 | -113.00 | |

| 1-Me-3-EtPPO | 4.18 | 74.20 | -64.58 |

Trends :

-

Steric hindrance from bulky substituents (e.g., ethyl > methyl) reduces reaction rates.

-

The reaction follows a polar mechanism involving protonated PFC and oxime ester intermediates ( ).

Reactions at the Carbonyl Group

The piperidin-4-one carbonyl participates in:

-

Knoevenagel condensation : With active methylene compounds (e.g., malononitrile) to form α,β-unsaturated derivatives ( ).

-

Schiff base formation : Reaction with aromatic amines yields imine derivatives with antimicrobial activity ( ).

Example :

Halogenation and Electrophilic Substitution

-

Chlorination : At the 3-position using SOCl or PCl yields 3-chloro derivatives, which show anticancer activity ( ).

-

Electrophilic aromatic substitution : Phenyl rings undergo nitration or sulfonation under acidic conditions ( ).

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit notable bioactivities:

-

Anticancer : 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones inhibit myeloma and leukemia cell lines (IC values: 12–45 μM) ( ).

-

Antimicrobial : Schiff base derivatives show efficacy against Staphylococcus aureus (MIC: 8–32 μg/mL) ( ).

Computational Insights

Méthodes De Préparation

Reaction Mechanism and Standard Protocol

The synthesis begins with the condensation of benzaldehyde (2 mol), ammonium acetate (1 mol), and methyl alkyl ketones (e.g., methyl propyl ketone or methyl isobutyl ketone) in absolute ethanol. The mixture is warmed to 40–50°C for 30 minutes and stirred overnight at room temperature to form the intermediate piperidin-4-one. Subsequent N-methylation is achieved using methyl iodide (1.5 mol) in acetone with potassium carbonate (2 mol) as a base, refluxed for 6–8 hours to yield the final product.

Key Steps:

- Condensation: Benzaldehyde and ammonium acetate form an imine intermediate, which reacts with the ketone to cyclize into the piperidine ring.

- N-Methylation: Quaternization of the nitrogen atom using methyl iodide enhances steric stability and modulates biological activity.

One-Pot Synthesis Using Montmorillonite K-10

Montmorillonite K-10, an eco-friendly solid acid catalyst, enables a streamlined one-pot synthesis under mild conditions.

Procedure and Advantages

In this method, equimolar quantities of benzaldehyde, methylamine, and diketones are heated at 60°C in the presence of montmorillonite K-10 (20% w/w). The catalyst facilitates both imine formation and cyclization, eliminating the need for solvent-switching or intermediate isolation.

Advantages:

Limitations and Scope

- Substituent Sensitivity: Bulky alkyl groups on the ketone component reduce reaction efficiency, necessitating higher temperatures (80°C) for complete conversion.

- Product Isolation: The absence of solvent complicates purification, requiring column chromatography for high-purity isolates.

Alternative Synthesis via Glacial Acetic Acid

A modified approach employs glacial acetic acid as both solvent and catalyst, enhancing reaction rates through protonation of intermediates.

Stepwise Protocol

- Condensation: 4-Hydroxy-3-methyl-2-butanone (0.03 mol) reacts with benzaldehyde (0.06 mol) in glacial acetic acid at 20–25°C for 1.5 hours.

- Cyclization: Ammonium acetate (0.03 mol) is added, and stirring continues for 6–7 hours to form the piperidin-4-one core.

- Workup: The product is extracted with chloroform after neutralization with potassium carbonate, achieving >70% yield.

Mechanistic Insights

Acetic acid protonates the carbonyl oxygen of benzaldehyde, accelerating nucleophilic attack by the amine. This method favors electron-deficient aldehydes, with electron-donating substituents requiring longer reaction times.

Comparative Analysis of Synthesis Methods

Purification and Characterization Techniques

Q & A

Q. What are the common synthetic routes for 1-Methyl-2,6-diphenylpiperidin-4-one, and how are intermediates characterized?

The compound is synthesized via the Claisen-Schmidt condensation of 1,5-diphenylpenta-1,4-dien-3-one with methylamine, followed by cyclization. Key intermediates are characterized using spectroscopic techniques (e.g., H/C NMR, IR) and mass spectrometry. Gewald reactions may also be employed for functionalized derivatives, with purity confirmed by HPLC or TLC .

Q. How is the conformational analysis of the piperidin-4-one ring performed experimentally?

X-ray crystallography is the gold standard for determining ring puckering. The Cremer-Pople parameters quantify puckering amplitude () and phase angle (), derived from atomic coordinates. For example, deviations from planarity in this compound derivatives are analyzed using least-squares planes and torsion angles .

Q. What chromatographic methods are validated for purity assessment of piperidin-4-one derivatives?

Reverse-phase HPLC with a C18 column is commonly used. Mobile phases often combine methanol and buffer solutions (e.g., sodium acetate/sodium 1-octanesulfonate, pH 4.6) at a 65:35 ratio. System suitability tests include resolution, tailing factor, and theoretical plate counts, as per pharmacopeial guidelines .

Q. How are crystallographic structures of piperidin-4-one derivatives refined and validated?

SHELXL is widely used for small-molecule refinement. Hydrogen atoms are positioned geometrically, and displacement parameters are constrained. Structure validation involves checking R-factors, residual electron density, and adherence to geometric restraints (e.g., bond lengths/angles). PLATON or CHECKCIF identifies symmetry errors or missed twinning .

Advanced Research Questions

Q. How do computational methods like DFT complement experimental data in studying electronic properties?

Density Functional Theory (DFT) calculates HOMO-LUMO gaps, electrostatic potentials, and Mulliken charges to predict reactivity. For example, Hirshfeld surface analysis paired with DFT elucidates intermolecular interactions (e.g., C–H···O) in crystal structures, validated against X-ray data .

Q. What strategies resolve discrepancies between computational predictions and experimental spectroscopic data?

Systematic error analysis is critical. For vibrational spectra, scaling factors adjust DFT-calculated frequencies to match experimental IR/Raman. If discrepancies persist, re-examining solvent effects (e.g., PCM models) or conformational sampling (via molecular dynamics) often resolves mismatches .

Q. How are radical scavenging assays (e.g., DPPH) optimized for piperidin-4-one derivatives?

A methanolic DPPH solution (0.1 mM) is incubated with test compounds in the dark. Absorbance at 517 nm is measured, with ascorbic acid as a positive control. Dose-response curves (10–100 µM) determine IC values, validated via triplicate runs and statistical analysis (e.g., ANOVA) .

Q. What advanced crystallographic techniques address twinning or disorder in piperidin-4-one structures?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. Disorder is modeled by splitting atomic sites and refining occupancy ratios. High-resolution data (≤ 0.8 Å) and restraints (SIMU/DELU) improve convergence .

Q. How do researchers design α-glucosidase inhibition assays for structure-activity relationship (SAR) studies?

Enzymatic assays use p-nitrophenyl glucopyranoside as a substrate. Inhibitors are pre-incubated with α-glucosidase (pH 6.8, 37°C), and absorbance at 405 nm quantifies residual activity. IC values are compared against acarbose, with molecular docking (AutoDock Vina) probing binding modes .

Q. What methodologies ensure reproducibility in multi-step syntheses of piperidin-4-one analogs?

Reaction conditions (e.g., solvent, temperature) are rigorously controlled using programmable oil baths. Intermediates are purified via column chromatography (silica gel, hexane/EtOAc gradients) and characterized at each step. Batch-to-batch consistency is verified by H NMR and melting point analysis .

Key Notes

- Data Contradiction Analysis : Discrepancies between computational and experimental results require iterative validation, such as re-optimizing DFT functionals (B3LYP vs. M06-2X) or re-examining crystallographic data for overlooked symmetry .

- Methodological Rigor : Triangulate data from multiple techniques (e.g., XRD, DFT, HPLC) and ensure statistical robustness (p < 0.05, n ≥ 3) in biological assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.